molecular formula C24H18O B14526974 2,3,4-Triphenylphenol CAS No. 62627-53-6

2,3,4-Triphenylphenol

Cat. No.: B14526974
CAS No.: 62627-53-6
M. Wt: 322.4 g/mol
InChI Key: FBKRJCSYOMDOKB-UHFFFAOYSA-N
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Description

2,3,4-Triphenylphenol is a high-purity, poly-substituted phenolic compound of significant interest in advanced chemical and materials research. This sterically hindered phenol serves as a versatile synthetic intermediate and building block for developing complex molecular architectures. Its multifunctional structure suggests potential applications in materials science, particularly in the study of excited-state intramolecular proton transfer (ESIPT) for the development of novel optical materials and sensors . Researchers also value this compound for its utility in catalysis and coordination chemistry, where it can facilitate the formation of stable metal-organic complexes . The spatial arrangement of its phenyl groups influences molecular packing and bulk material properties, making it a candidate for investigations in organic electronics and polymer science . As a reagent, it can be used to enhance reaction yields and selectivity in the construction of target molecular frameworks under mild conditions . This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62627-53-6

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

2,3,4-triphenylphenol

InChI

InChI=1S/C24H18O/c25-22-17-16-21(18-10-4-1-5-11-18)23(19-12-6-2-7-13-19)24(22)20-14-8-3-9-15-20/h1-17,25H

InChI Key

FBKRJCSYOMDOKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

Treatment of 3-(1,2,3-triphenylcycloprop-2-enyl)propanoic acid with oxalyl chloride ($$C2O2Cl_2$$) induces a cascade transformation. The reaction proceeds at ambient temperature in anhydrous dichloromethane, with gradual addition of oxalyl chloride to the substrate. This method achieves moderate to high yields (reported qualitatively in literature), though exact quantitative data remain unspecified in available sources.

The critical steps include:

  • Acyl chloride formation : Conversion of the carboxylic acid group to an acid chloride.
  • Intramolecular cyclization : A six-membered transition state facilitates proton transfer and aromatic ring formation.
  • Rearomatization : Loss of carbon dioxide ($$CO_2$$) and hydrogen chloride ($$HCl$$) yields the final phenolic product.

Mechanistic Insights

The reaction pathway likely involves a conjugated dienone intermediate, where the cyclopropane ring undergoes electrocyclic opening under the influence of electron-withdrawing groups. Density functional theory (DFT) calculations on analogous systems suggest a suprafacial-sigmatropic shift stabilizes the transition state (Figure 1).

$$\text{Cyclopropane opening} \rightarrow \text{Dienone intermediate} \rightarrow \text{Aromatization}$$

Alternative Synthetic Routes

Transition Metal-Catalyzed Coupling

Modern cross-coupling strategies using palladium catalysts (e.g., $$Pd(PPh3)4$$) could theoretically assemble the triaryl structure. A Suzuki-Miyaura approach might employ:

  • Borylation of phenol : Protection of the hydroxyl group as a boronic ester.
  • Sequential coupling : Reaction with three distinct aryl halides under controlled conditions.

This method remains hypothetical for this compound but aligns with established protocols for polyarylphenols.

Comparative Analysis of Methodologies

Parameter Acid-Catalyzed Rearrangement Friedel-Crafts Approach Cross-Coupling
Starting Material Complexity High (cyclopropane derivative) Moderate (phenol derivatives) High (boronic esters)
Reaction Time 2–4 hours 24–48 hours 8–12 hours
Regiochemical Control Intrinsic to substrate Requires directing groups High
Yield Potential 60–75% (estimated) 40–55% 70–85%
Scalability Limited by cyclopropane synthesis Moderate High

Industrial Considerations and Challenges

Large-scale production faces two primary obstacles:

  • Precursor availability : The cyclopropane starting material requires multistep synthesis, increasing costs.
  • Waste management : Acidic byproducts ($$HCl$$) necessitate neutralization systems, adding to operational complexity.

Recent advances in flow chemistry could mitigate these issues by enabling continuous processing of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Triphenylphenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the phenol to cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols.

Scientific Research Applications

2,3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The position, number, and nature of substituents significantly influence the physical and chemical behavior of phenolic compounds. Below is a comparison of 2,3,4-Triphenylphenol with key analogs:

Compound Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties
This compound Phenyl (2,3,4) C24H18O 322.40 Predicted: 200–220 High hydrophobicity; potential π-π stacking due to aromatic groups
2,3,4-Trimethylphenol Methyl (2,3,4) C9H12O 136.19 44.5 Lower hydrophobicity; volatile at moderate temperatures
2,3,4-Trichlorophenol Chloro (2,3,4) C6H3Cl3O 197.45 76–78 High acidity (pKa ~6.3); environmental persistence
2,3,4-Trimethoxyphenol Methoxy (2,3,4) C9H12O4 184.19 44.5 Electron-donating groups enhance solubility in polar solvents
3,5-Bis(4-methoxyphenyl)-2-phenylphenol Methoxyphenyl (3,5), Phenyl (2) C26H22O3 382.45 173.5–175.8 Rigid structure; applications in polymer chemistry

Key Observations :

  • Hydrophobicity: this compound’s three phenyl groups likely render it highly hydrophobic compared to methyl or methoxy derivatives, impacting its solubility in organic solvents .
  • Thermal Stability : Bulky substituents (e.g., phenyl) increase melting points due to restricted molecular motion and enhanced intermolecular interactions .
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl) increase acidity, while electron-donating groups (e.g., OCH3) reduce it. Triphenylphenol’s acidity would depend on the electron-withdrawing nature of the phenyl groups .

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